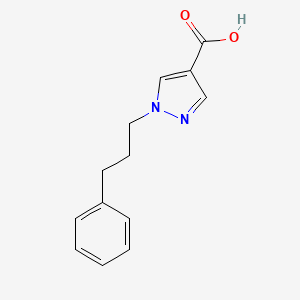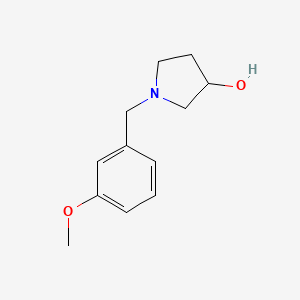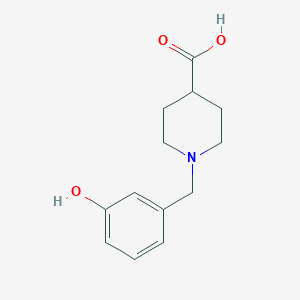
Olmesartan Medoxomil-d6
Descripción general
Descripción
Olmesartan Medoxomil-d6 is the deuterium labeled version of Olmesartan Medoxomil . Olmesartan Medoxomil is a potent and selective angiotensin II receptor blocker (ARB) used to treat high blood pressure (hypertension) . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, olmesartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .
Synthesis Analysis
During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API) . The impurities were identified as N-1- and N-2- (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM . During a one-pot process of the medoxomil ester 6 synthesis, the dipotassium salt of olmesartan acid (8) detected by thin layer chromatography (TLC) in the reaction mixture after basic hydrolysis of the ethyl ester 3 almost disappeared in the next alkylation step with medoxomil chloride (5) .Molecular Structure Analysis
The molecular formula of Olmesartan Medoxomil is C29H30N6O6 . The molecular weight is 558.585 Da . The structure of Olmesartan Medoxomil includes a tetrazole ring and an imidazole ring, which are common in angiotensin II receptor blockers .Chemical Reactions Analysis
The formation of two regioisomeric dimedoxomil derivatives of olmesartan (8) is in good agreement with previous observations that alkylation of compounds possessing 5-(biphenyl-2-yl)tetrazole moiety with primary alkyl halides under different reaction conditions gives the mixtures of two regioisomeric N-1- and N-2-alkyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of Olmesartan Medoxomil have been studied using various techniques such as scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FT-IR) .Aplicaciones Científicas De Investigación
Formulation and Evaluation of Olmesartan Medoxomil Tablets
This research proposes a methodology for the design, development, and characterization of tablets prepared by the direct compression method of olmesartan medoxomil . The main objective was to ensure a high dissolution rate of the active ingredient . The tablets met pharmacopoeia specifications for content uniformity, breaking strength, friability, and disintegration time .
Optimization of Olmesartan Medoxomil-Loaded Oily-Core Polymeric Nanocapsules
This study aims to design oily-core nanocapsules for poorly water-soluble antihypertensive drug olmesartan medoxomil (OM) and optimize systematically the in-vitro characteristics of prepared nanosystems . The developed ONC formulae showed a particle size (PS) range from 180.63±0.31 to 338.93±0.42 nm, polydispersity index values (PDI) were<0.5, negative zeta potential (ZP) values from 20.17±0.21 to 32.83±0.21 mV, and entrapment efficiency (EE) values range from 74.63±0.15 to 93.37±0.15% .
Design of Olmesartan Medoxomil-Loaded Nanosponges
The primary aim of this work is to promote the oral bioavailability of OLM through its encapsulation in nanosponge carriers . Secondly, it investigates the ability of OLM-loaded ethylcellulose-based nanosponges to improve the antihypertensive and cytotoxicity activity against A549 lung cancer cell lines .
Spectrophotometric Estimation of Olmesartan Medoxomil in Tablet Dosage
This research focuses on the precision studies on interday and intraday of the spectrophotometric estimation of Olmesartan Medoxomil in tablet dosage .
Mecanismo De Acción
Biochemical Pathways
The primary biochemical pathway affected by Olmesartan is the renin-angiotensin-aldosterone system (RAAS) . This system plays a key role in maintaining blood pressure and fluid balance. When Olmesartan blocks the AT1 receptor, it inhibits the negative regulatory feedback within the RAAS, which can contribute to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Olmesartan Medoxomil-d6 is rapidly absorbed in the gastrointestinal tract and metabolized to Olmesartan . The absolute bioavailability of Olmesartan is 26% after a single oral dose of 20mg in healthy volunteers . Peak plasma concentrations vary from 0.22 to 2.1 mg/L and are reached within 1.4 to 2.8 hours post-administration .
Result of Action
The molecular and cellular effects of Olmesartan’s action primarily involve the reduction of blood pressure and the modulation of the RAAS . By blocking the AT1 receptor, Olmesartan helps to relax and widen blood vessels, thereby reducing blood pressure . It also reduces aldosterone levels, which leads to decreased sodium and water reabsorption, further contributing to blood pressure reduction .
Action Environment
Environmental factors such as diet, lifestyle, and concomitant medications can influence the action, efficacy, and stability of Olmesartan. For instance, concomitant use of Olmesartan with other agents that block the RAAS, potassium-sparing diuretics, potassium supplements, or other drugs that may increase potassium levels can lead to increases in serum potassium . Additionally, factors such as age, body weight, and renal function can influence the pharmacokinetics and pharmacodynamics of Olmesartan .
Safety and Hazards
Olmesartan Medoxomil is toxic and contains a pharmaceutically active ingredient . It can cause severe eye damage and is suspected of damaging the unborn child . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .
Direcciones Futuras
The main objective of future research is to ensure a high dissolution rate of the active ingredient . Therefore, a rigorous selection of excipients will be carried out to ensure their physical and chemical compatibility with the active ingredient . The suitability of the mixture for use in direct compression will be performed using SeDeM methodology .
Propiedades
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGKUQLKSCSZGY-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olmesartan Medoxomil-d6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1370485.png)

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)
![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)
![1-[(3-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1370492.png)


![3-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370497.png)
![3-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370498.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1370503.png)
![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1370506.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1370507.png)